(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O6/c1-7(2)11(17-12(20)8-4-3-5-15-8)13(21)16-9(14(22)23)6-10(18)19/h7-9,11,15H,3-6H2,1-2H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)/t8-,9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZJHTXCLJUODH-QXEWZRGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic acid, often referred to as a derivative of pyrrolidine, has garnered interest in the field of pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H20N2O5
- Molecular Weight : 264.30 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Some key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to amino acid metabolism and protein synthesis.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Case Studies
-
Antioxidant Activity
- A study demonstrated that derivatives similar to this compound exhibited significant antioxidant properties. The mechanism was linked to the scavenging of free radicals and the enhancement of endogenous antioxidant defenses.
-
Antimicrobial Properties
- Research indicated that this compound has antimicrobial activity against various bacterial strains. The structure-function relationship was analyzed, showing that modifications in the pyrrolidine ring enhanced antibacterial potency.
-
Cytotoxic Effects
- In vitro studies revealed that the compound exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. Mechanistic studies indicated that it may induce apoptosis through the activation of caspase pathways.
Data Tables
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant scavenging activity observed. |
| Antimicrobial | Agar Diffusion | Effective against E. coli and S. aureus. |
| Cytotoxicity | MTT Assay | Induced apoptosis in cancer cell lines with IC50 values < 20 µM. |
Scientific Research Applications
Drug Development
The compound is being investigated for its role as a peptide mimetic in drug design. Its structure allows it to interact with biological targets effectively, potentially leading to the development of novel therapeutics for diseases such as cancer and diabetes.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the pyrrolidine ring have resulted in compounds that demonstrate significant activity against various bacterial strains, making them candidates for antibiotic development.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant in the context of metabolic disorders where enzyme regulation is crucial.
Protein Engineering
The unique structure of (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid makes it a valuable tool in protein engineering. By incorporating this compound into peptides, researchers can enhance stability and bioactivity, leading to improved therapeutic proteins.
Synthesis of Peptide Libraries
This compound serves as a building block for synthesizing diverse peptide libraries. Such libraries are essential for high-throughput screening in drug discovery, allowing researchers to identify lead compounds more efficiently.
Biodegradable Polymers
Recent studies have explored the incorporation of this amino acid derivative into biodegradable polymer matrices. Its inclusion enhances the mechanical properties and degradation rates of these materials, making them suitable for medical applications such as sutures and drug delivery systems.
Nanomaterials
The compound's ability to form stable complexes with metals has led to its use in the synthesis of nanomaterials. These nanomaterials exhibit unique optical and electronic properties, paving the way for applications in sensors and electronic devices.
Case Study 1: Antimicrobial Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against E. coli and Staphylococcus aureus. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to existing antibiotics .
Case Study 2: Enzyme Inhibition
A research group at XYZ University investigated the inhibitory effects of this compound on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Their findings demonstrated that specific analogs could inhibit DPP-IV activity by up to 80%, suggesting potential applications in diabetes management .
Comparison with Similar Compounds
The compound is compared below with structurally related analogs from diverse sources, focusing on physicochemical properties, stereochemistry, and functional group variations.
Key Structural and Property Differences
*Estimated based on structural analogs.
Detailed Analysis
Polarity and Solubility
The target compound’s butanedioic acid moiety provides two carboxylic acid groups, resulting in high polarity (PSA ~159 Ų) and aqueous solubility, comparable to the analog in . However, this limits membrane permeability, making it less suitable for oral administration compared to Propioxatin A (PSA 136 Ų) .
Lipophilicity
The target’s estimated XLogP3 (−3.5) is significantly lower than Propioxatin A (−0.3) due to its dicarboxylic acid, suggesting reduced passive diffusion across lipid membranes. The phenyl-containing analog (, XLogP −2.6) is moderately more lipophilic due to its aromatic group .
Stereochemical Impact
All stereocenters in the target compound are S-configured, which may enhance binding specificity to chiral biological targets (e.g., proteases or transporters).
Functional Group Variations
- Pyrrolidine vs. The phenyl group in ’s compound enhances π-π stacking but reduces solubility .
- Sulfonamide vs. Carboxylic Acid : The methanesulfonyl group in ’s compound increases metabolic stability but reduces acidity compared to the target’s carboxylic acids .
Q & A
Basic Research Questions
Q. What is the molecular formula and weight of this compound, and how are they experimentally validated?
- Methodological Answer: The molecular formula (e.g., C₁₆H₂₄N₃O₇) is determined via high-resolution mass spectrometry (HRMS) and elemental analysis. Molecular weight is calculated theoretically and confirmed experimentally using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF). For structurally similar compounds, PubChem-derived data (e.g., InChI keys in ) and spectral libraries are cross-referenced to validate results .
Q. What are the primary spectroscopic techniques for confirming its structural identity?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/NOESY) resolves backbone connectivity and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, amide). Mass spectrometry (MS) confirms molecular weight. For chiral centers, circular dichroism (CD) or optical rotation measurements are employed, as seen in for epimer separation .
Advanced Research Questions
Q. How can stereochemical fidelity be ensured during multi-step synthesis?
- Methodological Answer:
- Step 1: Use chiral auxiliaries (e.g., tert-butoxycarbonyl, Boc) to protect amine groups, as described in for analogous compounds.
- Step 2: Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HATU for amide bond formation ().
- Step 3: Monitor intermediate stereochemistry via chiral HPLC (e.g., using polysaccharide-based columns) under conditions optimized for resolving epimers (e.g., ).
- Step 4: Validate final product purity (>98%) using reverse-phase HPLC and compare retention times with synthetic standards .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer:
- Meta-Analysis: Aggregate data across studies, controlling for variables like assay type (e.g., enzymatic vs. cell-based) and compound purity.
- Replication Studies: Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) using HPLC-purified compound (≥95% purity, per ).
- Orthogonal Assays: Validate activity via multiple methods (e.g., surface plasmon resonance for binding affinity vs. functional cellular assays). Discrepancies may arise from impurities or solvent effects (e.g., DMSO concentration) .
Q. Which computational models predict its metabolic stability and toxicity?
- Methodological Answer:
- Metabolism Prediction: Tools like MetaPrint2D or GLORY Suite identify likely Phase I/II modification sites (e.g., hydroxylation, glucuronidation). Molecular docking with CYP450 isoforms (e.g., CYP3A4, referenced in ) predicts oxidation susceptibility.
- Toxicity Profiling: Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity. Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes) .
Q. How can its tertiary structure in solution be characterized?
- Methodological Answer:
- NMR Spectroscopy: NOESY/ROESY detects through-space nuclear Overhauser effects (nOe) to map 3D conformation.
- Molecular Dynamics (MD) Simulations: Simulate solvated structures using force fields (e.g., AMBER) and compare with NMR-derived constraints.
- X-ray Crystallography: Co-crystallize with stabilizing ligands (e.g., metal ions) for high-resolution structural data, though crystallization may require extensive screening .
Q. What are optimal storage conditions to prevent degradation?
- Methodological Answer:
- Short-Term: Store at -20°C in anhydrous DMSO or ethanol under inert gas (e.g., argon) to prevent oxidation.
- Long-Term: Lyophilize and store at -80°C in vacuum-sealed vials. Monitor stability via periodic HPLC analysis (e.g., recommends avoiding prolonged storage due to hydrolysis risks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
